3-Tert-butyl-5-(trifluoromethyl)phenol

Description

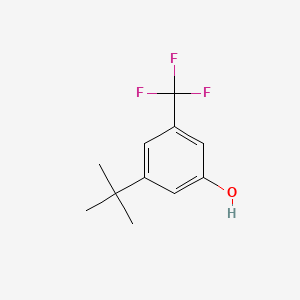

3-Tert-butyl-5-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 5-position and a bulky tert-butyl (-C(CH₃)₃) group at the 3-position of the aromatic ring. The tert-butyl group enhances steric hindrance and lipophilicity, while the electron-withdrawing trifluoromethyl group increases acidity compared to unsubstituted phenol. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butylphenol precursors and trifluoromethylating agents.

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-tert-butyl-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)7-4-8(11(12,13)14)6-9(15)5-7/h4-6,15H,1-3H3 |

InChI Key |

XIGJFCBTDSQEBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(trifluoromethyl)phenol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Tert-butyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Toxicity and Environmental Impact

- This compound: Limited data, but tert-butyl groups may reduce bioavailability compared to smaller substituents. Potential persistence in aquatic systems due to fluorine content.

- 3-(Trifluoromethyl)phenol: Documented as highly toxic (ECHA Class: Skin/Eye Irritant, Aquatic Hazard) with concentrations up to 17,000 ng/L in polluted groundwater.

- Trifluoromethyl-4-nitrophenol (TFM): Mitochondrial toxicant; nitro groups correlate with bioactivity in 72% of toxic compounds.

- Fluorinated Phenols (e.g., 2-Fluoro-5-CF₃): Generally exhibit lower acute toxicity but may bioaccumulate due to fluorine’s stability.

Key Research Findings

- Mitochondrial Toxicity : Aromatic nitro and trifluoromethyl groups synergistically enhance mitochondrial toxicity, as seen in TFM.

- Acidity Trends: Electron-withdrawing groups (e.g., -CF₃, -NO₂) lower phenol pKa, increasing reactivity in hydrogen-bonding and catalytic processes.

- Environmental Persistence: Fluorinated phenols resist degradation, necessitating advanced remediation strategies (e.g., activated carbon filtration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.